6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid 6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17238653
InChI: InChI=1S/C10H5FINO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
SMILES:
Molecular Formula: C10H5FINO3
Molecular Weight: 333.05 g/mol

6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC17238653

Molecular Formula: C10H5FINO3

Molecular Weight: 333.05 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid -

Specification

Molecular Formula C10H5FINO3
Molecular Weight 333.05 g/mol
IUPAC Name 6-fluoro-8-iodo-4-oxo-1H-quinoline-3-carboxylic acid
Standard InChI InChI=1S/C10H5FINO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
Standard InChI Key BTWQDSVEXHJEFI-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)I)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-fluoro-8-iodo-4-oxo-1H-quinoline-3-carboxylic acid, reflects its quinoline backbone substituted at positions 6 (fluorine), 8 (iodine), and 3 (carboxylic acid), with a hydroxyl group at position 4 . The isomeric SMILES notation, C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)I)F, provides a precise representation of its planar structure, highlighting the spatial arrangement of halogens and functional groups .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H5FINO3\text{C}_{10}\text{H}_5\text{FINO}_3
Molecular Weight333.05 g/mol
XLogP3-AA2.6
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface Area66.4 Ų
Rotatable Bonds1

The XLogP3-AA value of 2.6 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems . Its topological polar surface area of 66.4 Ų aligns with compounds capable of forming hydrogen bonds, a critical factor in drug-receptor interactions .

Synthesis and Derivative Development

Halogenation and Cyclization Strategies

The synthesis of 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid typically involves multi-step halogenation and carboxylation reactions. For example, ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate (CAS 228728-08-3), a precursor, is synthesized via nucleophilic substitution and esterification . Hydrolysis of the ester group yields the target carboxylic acid .

Key Intermediate: Ethyl 6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate

PropertyValueSource
Molecular FormulaC12H9FINO3\text{C}_{12}\text{H}_9\text{FINO}_3
Molecular Weight361.11 g/mol
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)I

This intermediate’s rotatable bond count of 3 underscores its flexibility, which may influence reactivity during downstream modifications .

Recent Research and Future Directions

HIV-1 Integrase Inhibition

Recent studies on quinolone-3-carboxylic acids reveal their role in HIV-1 integrase strand transfer inhibition . For example, compound 58 (a quinolone derivative) demonstrated EC₅₀ values of 0.8–1.2 µM in antiviral assays, showcasing the scaffold’s therapeutic potential . Structural optimization of 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid could enhance its binding affinity to viral targets.

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